molecular formula C11H15N3O B1481623 (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098025-46-6

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No.: B1481623
CAS No.: 2098025-46-6
M. Wt: 205.26 g/mol
InChI Key: LXVCOMNTHSBVCC-UHFFFAOYSA-N
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Description

(1-Cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a bicyclic heteroaromatic compound featuring an imidazo[1,2-b]pyrazole core substituted with a cyclopentyl group at position 1 and a hydroxymethyl (-CH2OH) group at position 7. The compound’s molecular formula is inferred to be C11H15N3O (molecular weight ~205.26 g/mol), based on structurally similar compounds like (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS: 2098026-18-5) and its derivatives .

Properties

IUPAC Name

(1-cyclopentylimidazo[1,2-b]pyrazol-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-8-9-7-12-14-6-5-13(11(9)14)10-3-1-2-4-10/h5-7,10,15H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVCOMNTHSBVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=C(C=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to an imidazo[1,2-b]pyrazole core, which contributes to its unique biological activity. The structural formula can be represented as follows:

C11H16N4O\text{C}_{11}\text{H}_{16}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These interactions may involve:

  • Enzyme Inhibition: The compound can inhibit various enzymes, which may lead to altered metabolic pathways.
  • Receptor Modulation: It may act as an antagonist or agonist at certain receptors, influencing cellular signaling processes.

Antitumor Activity

Research indicates that compounds within the imidazo[1,2-b]pyrazole class exhibit significant antitumor effects. For instance, a study demonstrated that related compounds decreased the viability of aggressive cancer cell lines significantly. Specifically, a related compound reduced the viability of MDA-MB-231 cells by 55% at a concentration of 10 μM after three days of treatment . This suggests that this compound could potentially exhibit similar effects.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that imidazo-pyrazole derivatives can inhibit neutrophil chemotaxis by interfering with critical signaling pathways such as ERK1/2 and p38 MAPK . This suggests that this compound may also possess similar anti-inflammatory properties.

Structure-Activity Relationship (SAR)

A systematic study on structure–activity relationships has revealed that modifications to the imidazo-pyrazole scaffold can significantly affect biological activity. For example, altering the position of substituents on the pyrazole ring resulted in varying degrees of potency against specific biological targets . This emphasizes the importance of structural optimization in drug design.

In Vivo Studies

In vivo studies using xenograft models have shown promising results for compounds similar to this compound. For example, compounds were administered to mice bearing human tumor xenografts, demonstrating significant tumor reduction without severe toxicity . Such findings are crucial for advancing these compounds toward clinical applications.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
(±)-25Antitumor10
Imidazo-Pyrazole Derivative AAnti-inflammatory5
Imidazo-Pyrazole Derivative BEnzyme Inhibition15

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-b]pyrazoles, including (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, exhibit significant cytotoxic properties against various cancer cell lines. A study synthesized a library of imidazo[1,2-b]pyrazole derivatives and evaluated their anticancer activities. The results showed that specific modifications to the imidazo structure enhanced cytotoxicity against MCF-7 breast cancer cells, suggesting the potential for developing new anticancer agents based on this scaffold .

Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of specific kinases involved in cancer cell proliferation. By targeting these pathways, the compound can induce apoptosis in cancer cells while sparing normal cells, thus minimizing side effects commonly associated with traditional chemotherapy .

Neurological Applications

Potential Neuroprotective Effects
Emerging studies suggest that imidazo[1,2-b]pyrazole derivatives may possess neuroprotective properties. These compounds have been investigated for their ability to modulate neurotransmitter systems and reduce neuroinflammation. Preliminary findings indicate that this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by protecting neuronal integrity and function .

Cosmetic Industry

Skin Care Formulations
The compound has also found applications in the cosmetic industry, particularly in skin care formulations. Its ability to enhance skin hydration and promote healing makes it a candidate for inclusion in topical products aimed at improving skin health. Studies have shown that formulations containing imidazo[1,2-b]pyrazole derivatives can improve skin barrier function and reduce inflammation .

Pharmacological Studies

Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Research has focused on its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for optimizing dosage forms and ensuring effective delivery to target tissues .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects against MCF-7 cells; structure-activity relationship established .
Study 2Neuroprotective EffectsIndicated potential benefits in neurodegenerative disease models; showed modulation of inflammatory responses .
Study 3Cosmetic ApplicationsHighlighted improvements in skin hydration and barrier function; effective in reducing irritation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,2-b]pyrazole scaffold is a versatile pharmacophore. Below is a systematic comparison of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties/Activities Evidence
This compound 1-Cyclopentyl, 7-CH2OH C11H15N3O High polarity due to -OH; potential kinase inhibition (inferred)
(1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol 1-Cyclopropylmethyl, 6-CH3, 7-CH2OH C12H16N3O Increased steric bulk from cyclopropylmethyl; moderate cytotoxicity
N-Cyclopropyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide (9a) 7-Carboxamide, 2-(4-fluorophenyl) C16H16FN3O IC50 = 0.17 µM (CK2 inhibition); low cytotoxicity in cell lines
(6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol 6-Cyclopropyl, 1-propargyl, 7-CH2OH C12H13N3O Propargyl group enhances reactivity; unexplored bioactivity
2-(2-Chloro-6-(methylthio)-1H-imidazo[1,2-b]pyrazol-7-yl)-1-methylbenzimidazole (8) 7-Benzimidazole, 2-Cl, 6-SCH3 C14H12N5SCl Anticandidal activity; mp 289°C; IR C=N stretch at 1632 cm⁻¹

Key Observations :

Substituent Position Matters :

  • The 7-hydroxymethyl group in the target compound contrasts with carboxamide (e.g., compound 9a) or benzimidazole (compound 8) substituents in analogs. Carboxamide derivatives exhibit potent kinase inhibition (IC50 ~0.17 µM), suggesting that electron-withdrawing groups at position 7 enhance target binding .
  • Cycloalkyl substitutions at position 1 (cyclopentyl vs. cyclopropylmethyl) modulate steric effects. For example, cyclopropylmethyl in may reduce metabolic stability compared to cyclopentyl.

Biological Activity Trends :

  • Imidazo[1,2-b]pyrazoles with aromatic substituents (e.g., 4-fluorophenyl in 9a) show improved pharmacokinetic profiles and target affinity .
  • Chloro and methylthio groups (compound 8) correlate with antifungal activity, though this is scaffold-dependent .

Physical Properties: Hydroxymethyl derivatives (e.g., target compound) have higher water solubility than non-polar analogs like compound 8 (mp 289°C) . Propargyl-substituted analogs (e.g., ) are synthetically versatile but may exhibit instability under acidic conditions.

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Example

A representative synthesis can be outlined as follows (adapted from related imidazo[1,2-b]pyrazole preparations):

  • Cyclization step : Reaction of N-amino-2-iminopyridines with cyclic β-diketones or β-ketoesters under oxidative conditions (e.g., acetic acid solvent, O2 atmosphere, Pd catalyst) to form the fused imidazo[1,2-b]pyrazole core.

  • Introduction of cyclopentyl substituent : The 1-position is alkylated or cyclized with cyclopentyl-containing reagents, often under reflux in ethanol or DMF.

  • Hydroxymethylation at 7-position : Selective hydroxymethylation is achieved via nucleophilic substitution or reduction of a formyl intermediate, typically using formaldehyde or related reagents under mild conditions.

  • Purification : The product is isolated by crystallization or chromatography, followed by characterization using NMR, IR, and mass spectrometry.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization N-amino-2-iminopyridine + β-diketone, AcOH, Pd(OAc)2, O2 atmosphere 130 °C 18 h 80-90 High yield, environmentally friendly
Cyclopentyl group introduction Cyclopentylamine or cyclopentyl halide, ethanol or DMF Reflux (78-130 °C) 12-24 h 70-85 Requires inert atmosphere for selectivity
Hydroxymethylation Formaldehyde or paraformaldehyde, base or acid catalyst Room temp to 60 °C 6-12 h 65-75 Selective functionalization at 7-position
Purification Recrystallization or column chromatography Ambient - - Ensures high purity and structural confirmation

Analytical Characterization and Research Findings

  • NMR Spectroscopy : Proton NMR confirms the presence of cyclopentyl protons and hydroxymethyl group (typically a singlet around 4.5-5 ppm for CH2OH).
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight ~205 g/mol.
  • X-ray Crystallography : Confirms the fused imidazo[1,2-b]pyrazole structure and substitution pattern.
  • IR Spectroscopy : Characteristic O-H stretch around 3200-3500 cm^-1 and heterocyclic ring vibrations.

Summary Table of Key Synthetic Features

Feature Description
Core ring formation Pd-catalyzed oxidative cyclization under O2 atmosphere
Cyclopentyl group introduction Alkylation or cyclization with cyclopentyl amine/halide
Hydroxymethyl group addition Hydroxymethylation using formaldehyde derivatives
Solvents Ethanol, acetic acid, DMF
Catalysts Pd(OAc)2, Cu(OAc)2
Temperature range Room temperature to 130 °C
Reaction time 6 to 24 hours
Yield range 65% to 90%

Q & A

Q. What are the standard synthetic routes for (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with cyclopentyl-substituted precursors. A common approach includes:

  • Condensation reactions between cyclopentylamine derivatives and pyrazole intermediates.
  • Functional group transformations , such as introducing the hydroxymethyl group via reduction of a carbonyl precursor (e.g., using NaBH₄ or LiAlH₄) .
  • Cyclization steps to form the imidazo[1,2-b]pyrazole core under controlled temperatures (60–100°C) and inert atmospheres .

Q. Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates.
  • Monitor progress via thin-layer chromatography (TLC) and optimize catalyst loading (e.g., Pd/C for reductions) to improve yields .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; hydroxymethyl protons at δ 3.5–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₁₆N₃O⁺ requires m/z 206.1294) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (O–H stretch at 3200–3600 cm⁻¹) .
  • HPLC-Purity Analysis : Ensures ≥95% purity for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies using different synthetic batches?

Contradictions often arise from structural impurities or stereochemical variations . Methodological solutions include:

  • Batch-to-batch comparisons : Use HPLC and 2D-NMR (e.g., COSY, HSQC) to verify consistency .
  • Biological assay standardization :
    • Test all batches under identical conditions (e.g., cell lines, incubation times).
    • Include positive controls (e.g., doxorubicin for cytotoxicity assays) to calibrate activity thresholds .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for analogous imidazo[1,2-b]pyrazoles .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

  • Systematic substituent variation : Replace cyclopentyl with cyclopropyl or methyl groups to assess steric/electronic effects on bioactivity .
  • Pharmacophore modeling : Use software like Schrödinger Suite to identify critical interaction sites (e.g., hydroxymethyl group’s hydrogen-bonding potential) .
  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases to correlate substituents with target affinity .

Q. Example SAR Table :

Substituent at Position 1Hydroxymethyl PositionIC₅₀ (µM) against Kinase X
Cyclopentyl70.45 ± 0.02
Cyclopropyl71.20 ± 0.10
Methyl7>10

Data derived from analogs in

Q. How can in silico methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., in kinases). Parameters:
    • Grid box centered on catalytic lysine residue.
    • Lamarckian genetic algorithm for pose sampling .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .
  • ADMET Prediction : SwissADME evaluates drug-likeness (e.g., LogP ~2.5 suggests moderate permeability) .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous processing improves yield reproducibility (e.g., microreactors for cyclization steps) .
  • Design of Experiments (DoE) : Use Minitab to optimize variables (temperature, solvent ratio) with response surface methodology .
  • Purification : Replace column chromatography with countercurrent chromatography for higher throughput .

Q. How do researchers validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
  • Protein pull-down assays : Biotinylated analogs coupled with streptavidin beads isolate target proteins for MS identification .
  • In vivo models : Zebrafish xenografts assess bioavailability and toxicity (e.g., LC₅₀ > 100 mg/kg suggests safety) .

Methodological Considerations Table

Research StageKey TechniquePurposeReference
SynthesisPd-catalyzed cross-couplingCyclopentyl group introduction
Characterization2D-NMR (HSQC, HMBC)Assign heterocyclic proton signals
Bioactivity ScreeningHigh-content screening (HCS)Quantify cytotoxicity in real-time
Target IdentificationThermal shift assay (TSA)Confirm target protein stabilization

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 2
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

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